马来酸二丁酯

概述

描述

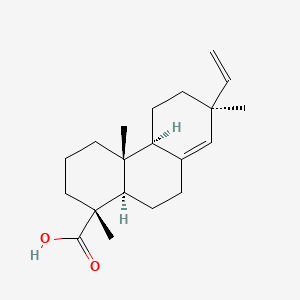

马来酸二丁酯是一种有机化合物,化学式为 (CHCO₂Bu)₂,其中 Bu 代表丁基。它是马来酸的二酯,马来酸是一种不饱和二元羧酸。 该化合物通常为无色至淡黄色油状液体,具有特征气味 .

科学研究应用

Dibutyl maleate has a wide range of applications in scientific research:

Chemistry: Used as a comonomer in the production of copolymers for paints, adhesives, and films.

Biology: Employed in cell culture and transfection studies.

Medicine: Acts as an intermediate in pharmaceutical synthesis.

Industry: Utilized in the production of coatings, adhesives, sealants, and elastomers.

作用机制

马来酸二丁酯主要通过其与其他化合物的反应性发挥作用。 例如,在迈克尔加成反应中,它与胺类反应形成聚天冬氨酸酯,然后用于各种工业应用 。 该化合物的分子靶点和途径涉及其酯基团,它们参与各种化学反应 .

类似化合物:

马来酸二乙酯: 另一种马来酸酯,用于类似的应用.

马来酸二甲酯: 较小的马来酸酯,也用于聚合物生产.

独特之处: 马来酸二丁酯因其独特的反应性和丁基带来的特性而独树一帜。 这使其特别适用于需要柔韧性和耐用性的应用,例如涂料和粘合剂 .

生化分析

Biochemical Properties

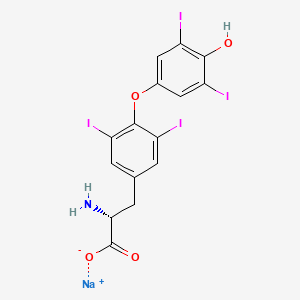

It is known that Dibutyl maleate can enhance contact sensitization to Fluorescein isothiocyanate in mice

Cellular Effects

Given its role in enhancing contact sensitization, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

准备方法

化学反应分析

反应类型: 马来酸二丁酯会发生各种化学反应,包括:

加成反应: 它可以与胺类进行迈克尔加成反应,形成聚天冬氨酸酯.

狄尔斯-阿尔德反应: 它在这些反应中充当亲双烯体.

常用试剂和条件:

催化剂: 对甲苯磺酸,甲醛萘磺酸

主要产品:

聚天冬氨酸酯: 通过迈克尔加成反应形成.

琥珀酸衍生物: 通过氢化获得.

4. 科研应用

马来酸二丁酯在科研领域有广泛的应用:

化学: 用作共聚物生产中的共聚单体,用于涂料,粘合剂和薄膜.

生物学: 用于细胞培养和转染研究.

医药: 作为医药合成的中间体.

工业: 用于生产涂料,粘合剂,密封剂和弹性体.

相似化合物的比较

Diethyl Maleate: Another ester of maleic acid, used in similar applications.

Dimethyl Maleate: A smaller ester of maleic acid, also used in polymer production.

Uniqueness: Dibutyl maleate is unique due to its specific reactivity and the properties imparted by its butyl groups. This makes it particularly suitable for applications requiring flexibility and durability, such as in coatings and adhesives .

属性

IUPAC Name |

dibutyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSLOWBPDRZSMB-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29014-72-0 | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29014-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026724 | |

| Record name | Dibutyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-76-0 | |

| Record name | Dibutyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYL MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X371TMK9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dibutyl maleate has the molecular formula C12H20O4 and a molecular weight of 232.28 g/mol.

ANone: Dibutyl maleate can be characterized using several spectroscopic techniques, including:

- Infrared Spectroscopy (IR): IR spectra show characteristic peaks for the ester carbonyl group (C=O) at around 1740 cm-1 and the C-O stretching vibrations around 1100-1300 cm-1. [, , ]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can provide detailed information about the structure and environment of the different hydrogen and carbon atoms in dibutyl maleate. [, , ]

A: Dibutyl maleate is commonly used as a plasticizer in various polymer systems, such as poly(vinyl acetate) (PVAc), ethylene-propylene-diene terpolymer (EPDM), and polyethylene (PE). [, , , , ] It enhances flexibility, lowers the glass transition temperature, and improves the processability of these polymers.

A: Studies on dibutyl maleate-ethylene copolymer films revealed that extreme uniaxial orientation significantly affects gas permeability. While cold drawing initially causes a small decrease in permeability, further stretching leads to a substantial decrease and an increase in the activation energy of permeation. [] This suggests a change in the mobility of oriented chain segments in the amorphous regions, affecting the diffusional impedance offered by the crystallites.

ANone: A variety of catalysts have been investigated for dibutyl maleate synthesis, with a focus on improving yield and reaction conditions. These include:

- Acids: Traditional catalysts like p-toluene sulfonic acid, sulfuric acid, and ferric chloride hexahydrate have been utilized. [, ]

- Solid Acid Catalysts: Researchers explored various solid acid catalysts like SO42-/Fe2O3, SO42-/TiO2/La3+, and heteropolyacids supported on mixed metal oxides, aiming for efficient and reusable options. [, , , , , ]

- Ionic Liquids: Ionic liquid [HSO3-pmim]+[HSO4]- emerged as a highly effective catalyst under microwave irradiation, offering excellent stability and reusability. []

A: The selection of catalyst significantly influences the reaction rate, yield, and environmental impact of dibutyl maleate synthesis. For example, solid acid catalysts offer advantages like easy separation, reusability, and reduced waste generation compared to traditional liquid acids. [, , ]

A: Research using Förster resonance energy transfer (FRET) revealed that the presence of gel significantly influences polymer diffusion. In poly(vinyl acetate-co-dibutyl maleate) latex films containing around 50 wt% gel, the apparent diffusion coefficient decreases with increasing annealing time. [] This suggests that the immobile gel nanodomains within the latex particles hinder polymer diffusion.

A: Thermogravimetric analysis demonstrated that incorporating dibutyl maleate units into vinyl acetate copolymer chains enhances their thermal stability. [] This improvement is likely due to the presence of the more thermally stable ester groups in dibutyl maleate.

A: As an industrial chemical, responsible management of dibutyl maleate is crucial. While specific ecotoxicological data might be limited in the provided research, focusing on sustainable production practices, waste minimization, and exploring biodegradable alternatives are essential steps to mitigate potential environmental risks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride](/img/structure/B1670362.png)